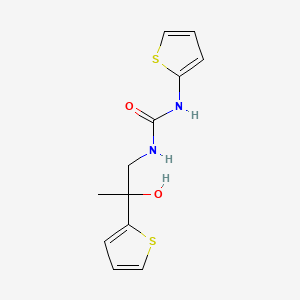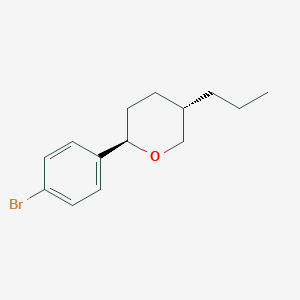
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tetrahydropyran, which is a six-membered ring compound containing an oxygen atom . The “trans-2-(4-Bromophenyl)” part suggests a bromophenyl group is attached to the second carbon of the tetrahydropyran ring in a trans configuration . The “5-propyl” indicates a propyl group attached to the fifth carbon of the ring .
Molecular Structure Analysis
The molecular structure likely consists of a six-membered ring (the tetrahydropyran) with various groups attached. The exact structure would depend on the specific locations and orientations of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, boronic acids and their derivatives are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Boronic acids and their derivatives are generally solid at room temperature .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Studies
Trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran and its isomers have been a subject of interest in synthetic chemistry, particularly in the preparation and structural analysis of tetrahydropyran derivatives. For instance, the study by Belyakov et al. (2009) focused on the molecular and crystal structure of trans and cis isomers of a related compound, revealing details about their molecular structures and crystal packing, which are critical in understanding the properties and potential applications of these compounds (Belyakov et al., 2009). Similarly, research by Fu et al. (2009) on a related compound highlighted the importance of trans conformation in the context of molecular structure and hydrogen bonding patterns (Fu et al., 2009).
2. Chemical Synthesis and Catalysis
The compound and its related derivatives have been used in various chemical synthesis processes. For example, Sweet and Brown (1968) discussed the methanolysis of 2-methoxy-5,6-dihydro-2H-pyran, leading to a mixture of trans- and cis-2,4-dimethoxytetrahydropyran, showcasing the compound's role in the synthesis of complex chemical structures (Sweet & Brown, 1968). The work by Nagaiah et al. (2006) also exemplifies the use of related compounds in aza-Diels-Alder reactions, indicating their utility in catalysis and synthesis of heterocyclic compounds (Nagaiah et al., 2006).
3. Pharmacological Research
While focusing on excluding drug use and dosage information, it's important to note that derivatives of this compound have been studied for potential pharmacological applications. For instance, the research by Bays et al. (1989) on trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols, structurally related to this compound, delved into their synthesis and evaluated their antinociceptive activity, offering insights into their potential medicinal applications (Bays et al., 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,5S)-2-(4-bromophenyl)-5-propyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h5-8,11,14H,2-4,9-10H2,1H3/t11-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEIHKLAKHRGBU-SMDDNHRTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(OC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CC[C@@H](OC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

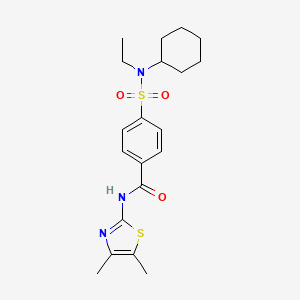
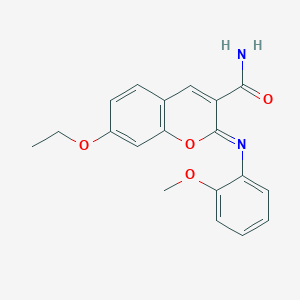
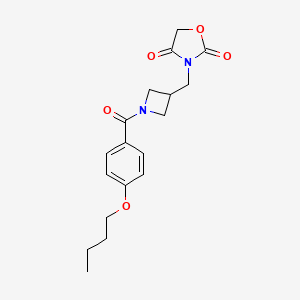


![N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine](/img/structure/B2476893.png)
![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)
![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)
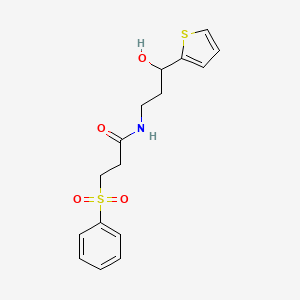
![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)
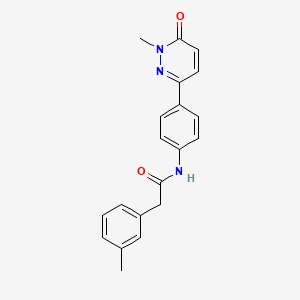
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)
